

Application Notes and Protocols for Preparing Clk-IN-T3 Stock Solutions

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Introduction

Clk-IN-T3 is a potent and selective inhibitor of the CDC-like kinase (CLK) family, with IC50 values of 0.67 nM, 15 nM, and 110 nM for CLK1, CLK2, and CLK3, respectively[1][2][3][4][5]. It also shows inhibitory activity against DYRK1A and DYRK1B[1][2][6]. Due to its role in regulating mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins, Clk-IN-T3 is a valuable tool in cancer research and cell biology[5][7][8]. Accurate and reproducible experimental results hinge on the correct preparation and storage of Clk-IN-T3 stock solutions. These application notes provide detailed protocols for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Chemical Properties of Clk-IN-T3

Property	Value	
Molecular Formula	C28H30N6O2[1][3]	
Molecular Weight	482.58 g/mol [1][2]	
CAS Number	2109805-56-1[1][3]	
Appearance	Off-white to light yellow solid powder[3]	
Purity	≥98%[9]	



Table 2: Solubility of Clk-IN-T3

Solvent	Concentration	Comments
DMSO	≥10 mg/mL[9]	Sonication and warming may be required for complete dissolution[1][2].
DMSO	4.83 mg/mL (10.01 mM)[2][6]	Use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility[2].
Ethanol	0.1-1 mg/mL (Slightly soluble) [9]	Not recommended for high-concentration stock solutions.

Table 3: Recommended Storage Conditions for Clk-IN-T3

Form	Storage Temperature	Duration
Powder	-20°C	3 years[1][3][6]
Powder	4°C	2 years[3][6]
In Solvent (e.g., DMSO)	-80°C	1-2 years[1][2][6]
In Solvent (e.g., DMSO)	-20°C	1 year[2][6]

Experimental Protocols Materials and Reagents

- · Clk-IN-T3 powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, DNase/RNase-free polypropylene microcentrifuge tubes
- · Calibrated pipettes and sterile filter tips



- Vortex mixer
- Sonicator (optional, but recommended)
- Water bath or heat block (optional)

Protocol 1: Preparation of a 10 mM Clk-IN-T3 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is a common practice for kinase inhibitors to minimize the amount of solvent added to experimental cultures[10].

1. Equilibration:

 Before opening, allow the vial of Clk-IN-T3 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the compound's stability and mass.

2. Calculation:

- Use the molecular weight of Clk-IN-T3 (482.58 g/mol) to calculate the required volume of DMSO.
- Formula: Volume (L) = Mass (g) / (Molecular Weight (g/mol) x Concentration (mol/L))
- Example for 1 mg of Clk-IN-T3:
 - Mass = 0.001 g
 - Molecular Weight = 482.58 g/mol
 - Desired Concentration = 10 mM = 0.010 mol/L
 - Volume (L) = 0.001 / (482.58 * 0.010) = 0.0002072 L
 - Volume (μL) = 207.2 μL

3. Dissolution:

 Carefully add the calculated volume of anhydrous DMSO to the vial containing the Clk-IN-T3 powder.



- Cap the vial tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained.
- If dissolution is difficult, sonicate the vial for 5-10 minutes or warm it briefly to 37°C.[1][2]
- 4. Aliquoting and Storage:
- To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile polypropylene microcentrifuge tubes[10].
- Clearly label each aliquot with the compound name (Clk-IN-T3), concentration (10 mM), solvent (DMSO), and date of preparation.
- Store the aliquots at -80°C for long-term stability of up to two years.[2][6]

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer immediately before use.

- 1. Determine Final Concentration:
- The optimal working concentration of Clk-IN-T3 can vary depending on the cell line and experimental design. Typical concentrations for cell-based assays range from 0.1 μM to 10.0 μM.[1][3][6] For example, in HCT-116 cells, concentrations of 0.5 μM and 1.0 μM have been shown to decrease the phosphorylation of CLK-targeted SR proteins.[1][2][3][6]

2. Serial Dilution:

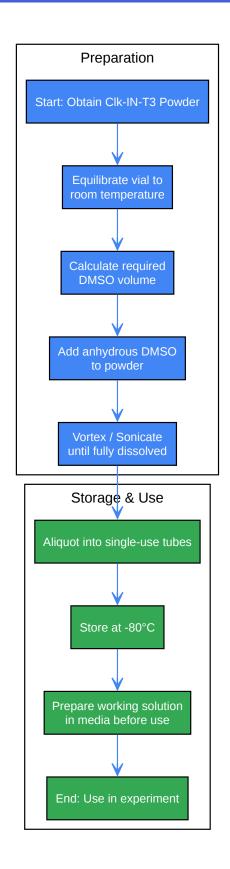
- Perform serial dilutions of the 10 mM stock solution in your experimental buffer or medium to achieve the desired final concentration.
- Important: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[10]
- Example Dilution for a 1 μ M final concentration in 1 mL of medium:

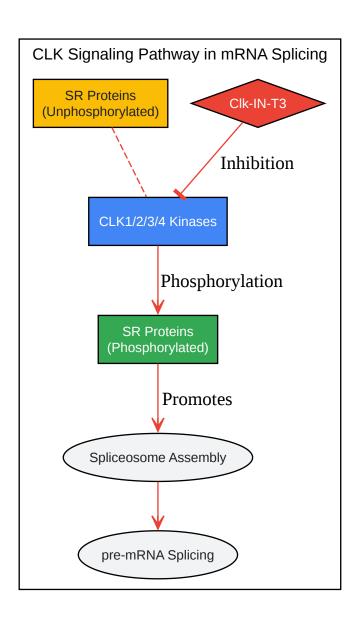


- $\circ~$ Add 0.1 μL of the 10 mM stock solution to 999.9 μL of medium.
- \circ (C1V1 = C2V2: 10,000 μ M * V1 = 1 μ M * 1000 μ L => V1 = 0.1 μ L)
- The final DMSO concentration will be 0.01%.

Visualizations







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